
4-(Chloromethyl)-3,5-dimethylisoxazole
Overview
Description
4-(Chloromethyl)-3,5-dimethylisoxazole (CAS: 19788-37-5) is an isoxazole derivative with the molecular formula C₆H₈ClNO and a molecular weight of 145.586 g/mol . Its structure features a chloromethyl (-CH₂Cl) group at the 4-position and methyl (-CH₃) groups at the 3- and 5-positions of the isoxazole ring. This compound is commercially available with high purity (≥95%) and serves as a versatile intermediate in medicinal chemistry, enabling further functionalization via nucleophilic substitution or coupling reactions . The chloromethyl group enhances reactivity, making it valuable in synthesizing biologically active molecules, such as BRD4 inhibitors and anticancer agents .
Preparation Methods
Traditional Synthesis Methods
Reaction Conditions and Reagents
The conventional method involves chloromethylation of pre-formed 3,5-dimethylisoxazole. The reaction employs paraformaldehyde as the methylene source, anhydrous zinc chloride (ZnCl₂) as a catalyst, and ethylene dichloride as the solvent. Hydrogen chloride (HCl) gas is introduced under reflux conditions .
Key Steps:
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Chloromethylation:
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Workup:
The reaction mixture is neutralized with sodium bicarbonate, extracted with chloroform, and purified via vacuum distillation .
Limitations and Challenges
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Low Yield: The process achieves a 30% yield post-distillation due to side reactions and incomplete conversion .
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Environmental and Safety Concerns: Ethylene dichloride, a toxic solvent, and ZnCl₂, a corrosive catalyst, complicate waste management .
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Equipment Corrosion: Prolonged HCl exposure necessitates specialized reactors, increasing capital costs .
Improved Synthetic Approaches
Two-Step Synthesis from Acetylacetone
A patent (CN103130732A) outlines a scalable two-step method starting from acetylacetone, circumventing the need for pre-synthesized 3,5-dimethylisoxazole .
Step 1: Isoxazole Ring Formation
Reaction:
Conditions:
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Hydroxylamine hydrochloride and acetylacetone are heated to 42–47°C.
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Sodium chloride is added incrementally to control exotherms.
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Reflux (100°C, 40–60 minutes) ensures complete cyclization .
Outcome:
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Crude 3,5-dimethylisoxazole (90% purity) is obtained in 87% yield after methylene chloride extraction and drying .
Step 2: Chloromethylation
Reaction:
Optimizations:
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Solvent System: 1,4-Dioxane replaces ethylene dichloride, enabling efficient HCl saturation and recovery via distillation .
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Temperature Control: Gradual heating to 80–100°C minimizes decomposition.
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Purity Enhancement: Vacuum rectification removes low-boiling impurities, yielding >98% pure product .
Analytical Validation
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Gas Chromatography (GC): Tracks reaction completion by monitoring acetylacetone depletion .
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Nuclear Magnetic Resonance (NMR): Confirms structural integrity (Fig. 2 in CN103130732A) .
Comparative Analysis of Methods
Key Advantages of the Improved Method:
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Higher Yield: 87% crude yield vs. 30% in traditional approaches.
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Cost Efficiency: 1,4-Dioxane recovery reduces solvent expenses.
Industrial-Scale Considerations
Solvent Recovery
1,4-Dioxane’s boiling point (101°C) permits distillation from the reaction mixture, achieving >90% recovery rates. This contrasts with ethylene dichloride, which forms azeotropes with water, complicating isolation .
Process Scalability
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Continuous HCl Introduction: Ensures consistent saturation without over-pressurization .
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Mechanical Stirring: Facilitates heat transfer in large reactors .
Regulatory Compliance
The improved method aligns with green chemistry principles by minimizing hazardous waste. Sodium hydroxide scrubbers neutralize residual HCl, meeting emission standards .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Nucleophilic Substitution: Substituted isoxazoles with various functional groups.
Oxidation: Isoxazole carboxylic acids or aldehydes.
Reduction: 3,5-dimethylisoxazole.
Scientific Research Applications
Chemistry: 4-(Chloromethyl)-3,5-dimethylisoxazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: The compound’s derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Research is ongoing to explore its efficacy in various therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in polymer synthesis and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3,5-dimethylisoxazole and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities, where the compound can disrupt essential biological processes in target cells.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Isoxazole Derivatives with Varied Substituents
3,5-Dimethylisoxazole (DMI)
- Structure : Lacks the 4-chloromethyl group.
- Applications : Used as a solvent in lithium battery electrolytes (e.g., LCE) .
- Biological Role : The dimethylisoxazole core is critical for binding to the KAc pocket of BRD4 in cancer therapeutics .
- Key Difference : The absence of the chloromethyl group limits its utility as a synthetic intermediate compared to 4-(chloromethyl)-3,5-dimethylisoxazole.
4-Bromomethyl-3,5-dimethylisoxazole
- Structure : Bromine replaces chlorine at the 4-position.
- Reactivity : Bromine’s higher leaving group ability enhances nucleophilic substitution efficiency compared to chlorine .
- Example: Compound 4n (C₁₆H₁₆BrN₂O₃) exhibits anticancer activity, with the bromomethyl group enabling conjugation to phenoxy moieties .
3,5-Dimethylisoxazole-4-sulfonyl Chloride
- Structure : Sulfonyl chloride (-SO₂Cl) replaces chloromethyl.
- Applications : Used to synthesize sulfonamide derivatives for enzyme inhibition studies .
- Key Difference : The sulfonyl group participates in hydrogen bonding, unlike the electrophilic chloromethyl group .
Heterocyclic Analogs with Different Cores
4-Iodo-3,5-dimethylisothiazole
- Structure : Replaces oxygen with sulfur (isothiazole core) and substitutes iodine at position 3.
Thiazole Derivatives (e.g., 8a–8c)
- Examples : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (8a, C₁₆H₁₂ClFN₃O) .
- Biological Role : Thiazole derivatives target kinase inhibitors, but the thiazole ring’s electronic properties differ from isoxazole, altering binding interactions .
Functionalized Derivatives in Drug Discovery
BRD4 Inhibitors with Isoxazole Moieties
- Compound 8 (): Features a 3,5-dimethylisoxazole group that binds the KAc pocket of BRD4. The chloromethyl group in analogs allows attachment of aryl rings, enhancing potency .
- DDT26 (): A 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivative. The dimethylisoxazole moiety maintains critical hydrogen bonds, while the chloromethyl group enables structural diversification .
Hybrid Compounds (e.g., AA-CW236)
- Structure : Combines 3,5-dimethylisoxazole with triazole and trifluoromethoxy groups (C₁₇H₁₆ClF₃N₄O₂) .
- Application : Targets SARS-CoV-2 antigens, demonstrating the versatility of isoxazole derivatives in antiviral research .
Comparative Analysis Tables
Table 1: Structural and Functional Comparison
Biological Activity
4-(Chloromethyl)-3,5-dimethylisoxazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumoral, and leishmanicidal activities. We will also discuss relevant research findings and case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound features a chloromethyl group attached to a 3,5-dimethylisoxazole ring. The presence of the chloromethyl group enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 20 | 8 |
Antitumoral Activity
The compound has also been evaluated for its antitumoral effects. Studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The cytotoxicity is attributed to the induction of apoptosis and cell cycle arrest.
- Case Study : A recent study investigated the effect of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis.
Leishmanicidal Activity
The leishmanicidal potential of this compound has been explored as well. It has been shown to exhibit activity against Leishmania species, particularly Leishmania infantum. The mechanism is believed to involve inhibition of trypanothione reductase (TryR), a key enzyme in the parasite's thiol metabolism.
Leishmania Strain | ED50 (µM) | Selectivity Index |
---|---|---|
Leishmania infantum | 1.2 | >25 |
Leishmania major | 1.5 | >20 |
The proposed mechanisms for the biological activities of this compound include:
- Antimicrobial : Disruption of cell wall synthesis and metabolic interference.
- Antitumoral : Induction of apoptosis via mitochondrial pathways.
- Leishmanicidal : Inhibition of TryR leading to oxidative stress in parasites.
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are recommended for characterizing 4-(Chloromethyl)-3,5-dimethylisoxazole?
- Methodological Answer : Use FT-IR to identify functional groups (e.g., C–Cl stretching at ~600–800 cm⁻¹) and NMR (¹H/¹³C) to resolve methyl and chloromethyl groups. Computational methods like DFT (B3LYP, CAM-B3LYP) can predict vibrational frequencies and molecular electrostatic potentials. Cross-validate experimental and theoretical data to confirm structural assignments .
- Physical Properties : Boiling point (87–88°C), density (1.173 g/cm³), and refractive index (1.486) are critical for purity assessment .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Route 1 : Reflux 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by reduced-pressure distillation and crystallization (water-ethanol) to yield the product (65% efficiency) .
- Route 2 : Protect 3,5-dimethylisoxazole with TBDMS-Cl, then couple with 4-chlorobenzoic acid using EDCI/DMAP. Deprotection yields the final compound .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Methodological Answer : Perform thermal gravimetric analysis (TGA) to determine decomposition thresholds and HPLC to monitor degradation products. Store at 0–6°C to prevent hydrolysis of the chloromethyl group .
Advanced Research Questions
Q. How does this compound participate in palladium-catalyzed C–H functionalization reactions?
- Methodological Answer : The chloromethyl group acts as a directing site for regioselective coupling. For example, in Pd-catalyzed thiophene synthesis, optimize catalyst loading (e.g., Pd(OAc)₂) and ligands (e.g., PPh₃) to achieve >80% selectivity for β-position coupling. Monitor reaction progress via GC-MS or ¹H NMR .
Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?
- Methodological Answer : Compare experimental IR/NMR with DFT-calculated spectra (e.g., B3LYP vs. M06-2X). For ambiguous cases, use 2D NMR (COSY, HSQC) to assign overlapping signals. Document solvent effects (e.g., DMSO vs. CDCl₃) .
Q. How can structure-activity relationships (SAR) be explored for HDAC inhibition or BET bromodomain targeting?
- Methodological Answer :
- HDAC Inhibition : Synthesize analogs with modified substituents (e.g., cyclopropyl, pyridyl) and assay inhibition using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC). Correlate activity with LogP values (e.g., 4.66 for lipophilic analogs) .
- BET Bromodomain Targeting : Use X-ray crystallography to identify binding interactions (e.g., with BRD4). Optimize substituents (e.g., methoxy groups) to enhance oral bioavailability .
Q. What purification challenges arise during scale-up synthesis, and how are they addressed?
- Methodological Answer :
- Challenge : Co-elution of byproducts (e.g., diastereomers).
- Solution : Use flash chromatography with gradient elution (pentane/EtOAc) or recrystallization in ethanol/water. For persistent impurities, employ preparative HPLC with a C18 column .
Q. How do computational models predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Perform DFT-based Fukui function analysis to identify electrophilic centers (e.g., chloromethyl carbon). Simulate transition states for SN2 mechanisms using Gaussian09. Validate predictions with kinetic studies (e.g., reaction with NaN₃) .
Q. Notes on Contradictions and Variability
- Synthetic Routes : (DMSO-based synthesis) and (TBDMS protection) highlight divergent approaches. Choice depends on substrate compatibility and scalability.
- Spectral Assignments : Discrepancies in IR carbonyl peaks (1710 cm⁻¹ vs. 1660 cm⁻¹) may arise from tautomerism or solvent effects. Always report experimental conditions .
Properties
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFAUKBQIAURIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066531 | |
Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19788-37-5 | |
Record name | 4-(Chloromethyl)-3,5-dimethylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19788-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788375 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0066531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-3,5-dimethylisoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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